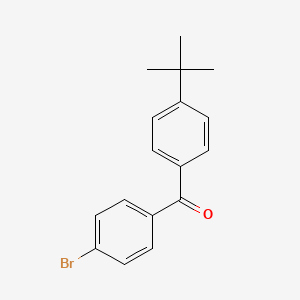

![molecular formula C17H18O2 B1272400 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde CAS No. 181297-82-5](/img/structure/B1272400.png)

2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde

Übersicht

Beschreibung

The compound "2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, and properties of similar compounds. For instance, the synthesis of 4-(dibromomethyl)benzenecarbaldehyde and the characterization of iron complexes with tert-butyl groups are relevant to understanding the chemical behavior of tert-butyl substituted aromatic compounds.

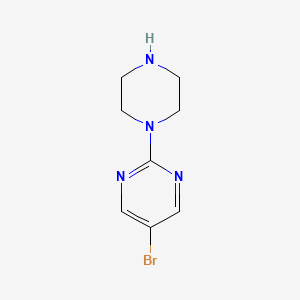

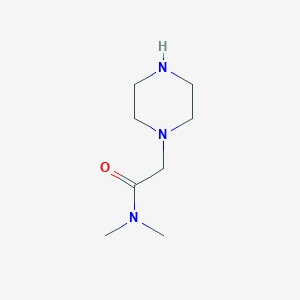

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials that are transformed through various chemical reactions. For example, the synthesis of 4-(dibromomethyl)benzenecarbaldehyde and the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes provide a basis for understanding how tert-butyl substituted benzenecarbaldehydes might be synthesized. These methods involve reactions with primary amines, trialkyl orthoformates, and other reagents that could potentially be adapted for the synthesis of "2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde."

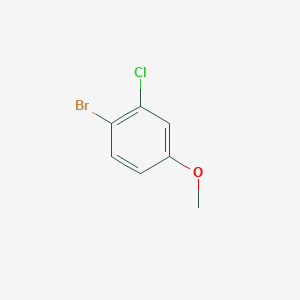

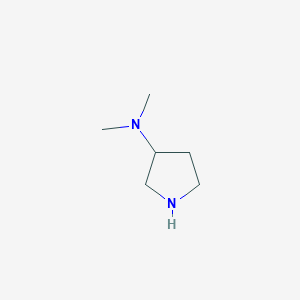

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups has been characterized using various techniques such as X-ray crystallography . These analyses reveal the spatial arrangement of atoms within the molecules and the presence of intramolecular hydrogen bonds that stabilize the structure. The molecular structure is crucial for understanding the reactivity and interaction of the compound with other molecules.

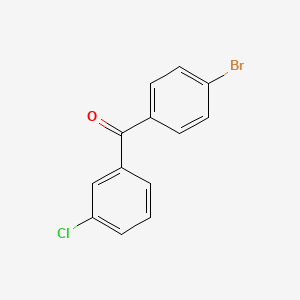

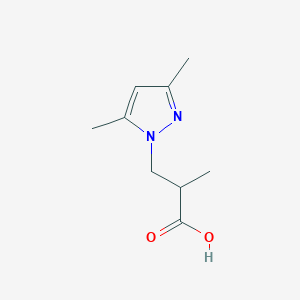

Chemical Reactions Analysis

The chemical reactions involving tert-butyl substituted compounds can be complex. For instance, the reaction of tert-butyl substituted aldehydes with primary amines leads to the formation of imines , and the reaction with organometallics yields N-(Boc)hydroxylamines . These reactions are indicative of the reactivity of the aldehyde group and the influence of the tert-butyl group on the overall chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are influenced by the presence of the bulky tert-butyl group. This group can affect the solubility, melting point, and boiling point of the compound. Additionally, the electronic properties of the molecule, such as its ability to participate in hydrogen bonding and its reactivity towards various reagents, are also affected . These properties are essential for predicting how "2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde" might behave under different conditions.

Wissenschaftliche Forschungsanwendungen

Allergy and Dermatitis Research

Research has identified certain tert-butyl compounds as contact allergens in products like marking pens, leading to cases of acute contact dermatitis. This is notable for 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde due to its structural similarities with these compounds (Hagdrup et al., 1994).

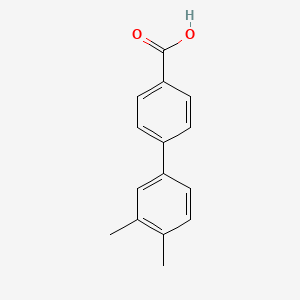

Chemical Structure and Properties

Studies have explored the molecular structures of related tert-butyl compounds, revealing their 'butterfly' shapes and the roles of phenol and aldehyde groups in intramolecular hydrogen bonds. This can provide insights into the behavior and potential applications of 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde in various chemical contexts (Masci et al., 2004).

Radical Reactions

Tert-butoxy radicals, derived from similar tert-butyl compounds, have been studied for their reactivity with phenols. These findings could be relevant for understanding the reactivity of 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde under similar conditions (Das et al., 1981).

Environmental Presence and Impact

Synthetic phenolic antioxidants, including tert-butyl compounds, are widely used in various industries and have been detected in environmental samples like indoor dust. Research in this area can inform the environmental impact and management of 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde (Wang et al., 2016).

Electrochemical Properties

The electrochemical oxidation of tert-butylphenols, closely related to 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde, has been studied, offering insights into its potential electrochemical applications (Richards et al., 1975).

Organic Synthesis

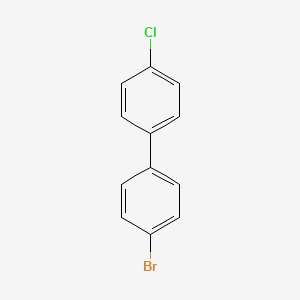

Tert-butyl compounds have been utilized as building blocks in organic synthesis, indicating potential synthetic applications for 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde (Guinchard et al., 2005).

Allergen Identification in Resins

Research has identified specific monomeric aldehyde components, structurally related to 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde, as allergens in certain resins, emphasizing the importance of chemical identification for safety and regulatory purposes (Zimerson & Bruze, 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)14-8-10-15(11-9-14)19-16-7-5-4-6-13(16)12-18/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRDMITVHSQHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376950 | |

| Record name | 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde | |

CAS RN |

181297-82-5 | |

| Record name | 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.